molecular formula C10H15NO2S B13612629 Tert-butyl 4-amino-5-methylthiophene-2-carboxylate

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate

Cat. No.: B13612629
M. Wt: 213.30 g/mol
InChI Key: GYDQZGXNUNBWJO-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H15NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-5-methylthiophene-2-carboxylate typically involves the reaction of 4-amino-5-methylthiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-5-ethylthiophene-2-carboxylate
  • Tert-butyl 4-amino-5-propylthiophene-2-carboxylate
  • Tert-butyl 4-amino-5-isopropylthiophene-2-carboxylate

Uniqueness

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 4-amino-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-6-7(11)5-8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3

InChI Key

GYDQZGXNUNBWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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